molecular formula C13H19NO6 B1286312 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate CAS No. 1177292-01-1

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate

Cat. No. B1286312
M. Wt: 285.29 g/mol
InChI Key: AUKPMFIDAABLPI-UHFFFAOYSA-N
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Description

The compound 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate, while not directly synthesized or analyzed in the provided papers, is related to the class of compounds that include substituted phenyl ethanolamines. These compounds are of interest due to their relevance in pharmaceutical applications, particularly as intermediates in the synthesis of cardiovascular drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start from substituted phenylethanol or similar precursors. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved using β-phenylethanol as a raw material through a sequence of esterification, nitration, hydrolysis, and reduction, yielding a high purity product . Similarly, substituted indoles, which share a common aromatic structure with phenyl ethanolamines, were synthesized from corresponding indolines through dehydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated by X-ray diffraction analysis, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Although the exact structure of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate is not provided, similar analytical methods could be employed to determine its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical behavior of phenyl ethanolamines and related compounds under various conditions has been studied. For instance, the transformation of 2-(2,6-diaminophenyl)ethanol to 4-hydroxyindoline and 4-aminoindoline under heating in acidic conditions demonstrates the reactivity of such compounds under different chemical environments . These reactions are crucial for the development of synthetic pathways for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogen atoms in the molecules, as seen in the synthesis of structural isomers of β2 agonists, affects their metabolic stability and pharmacokinetics, as halogens prevent rapid metabolic inactivation . The solvate and hydrate forms of these compounds, as determined by crystallography, also indicate their solubility and potential interactions with solvents . These properties are essential for understanding the behavior of these compounds in biological systems and their suitability for drug development.

Scientific Research Applications

Application in Forensic Toxicology

  • Field : Forensic Toxicology .
  • Application Summary : “2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate” is related to Isotonitazene, a synthetic opioid. This compound has been used in the quantitation and metabolite discovery in forensic casework .
  • Methods of Application : Quantitative analysis was performed using liquid chromatography tandem mass spectrometry (LC–MS/MS), and metabolite discovery was performed using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) .
  • Results : In total, 18 cases were confirmed positive for isotonitazene, nine of which were previously negative for any opioid. The average isotonitazene concentration in blood was 2.2 ± 2.1 ng/mL (median 1.75 ng/mL, range 0.4–9.5 ng/mL), and the average isotonitazene concentration in urine was 2.4 ± 1.4 ng/mL (median 2.7 ng/mL, range 0.6–4.0 ng/mL) .

Application in Pharmaceutical Research

  • Field : Pharmaceutical Research .
  • Application Summary : The 2-amino-1-aryl alcohol moiety, which “2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate” could potentially be used to synthesize, is a common structural motif in biologically active compounds .
  • Results : This motif forms the basic scaffold of adrenergics (e.g., the hormones adrenaline and nor-adrenaline, β-adrenergic blockers, and anti-asthma drugs), amphenicol antibiotics, and several bioactive natural products .

Application in Green Chemistry

  • Field : Green Chemistry .
  • Application Summary : “2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate” could potentially be used to synthesize 2-amino-4H-benzo[b]pyrans, which are bioactive compounds .
  • Methods of Application : The synthesis was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Safety And Hazards

For safety information and hazards related to “2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-2-(4-propan-2-yloxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKPMFIDAABLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate

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